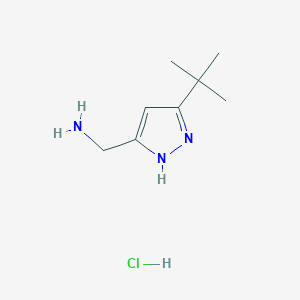

(3-tert-butyl-1H-pyrazol-5-yl)methylamine hydrochloride

Description

(3-tert-Butyl-1H-pyrazol-5-yl)methylamine hydrochloride (CAS: 936940-66-8) is a pyrazole-derived amine hydrochloride salt with the molecular formula C₉H₁₆ClN₃. It is supplied by CruzBioPharma via Santa Cruz Biotechnology as a high-purity (95%) reagent (MFCD09431202) . The compound features a pyrazole core substituted with a tert-butyl group at position 3 and a methylamine group at position 5, protonated as a hydrochloride salt. It is utilized in biotechnological applications, including protein studies, molecular biology, and chemical synthesis .

Properties

IUPAC Name |

(3-tert-butyl-1H-pyrazol-5-yl)methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3.ClH/c1-8(2,3)7-4-6(5-9)10-11-7;/h4H,5,9H2,1-3H3,(H,10,11);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAWDNUVKAJQSAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NNC(=C1)CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-tert-butyl-1H-pyrazol-5-yl)methylamine hydrochloride typically involves the reaction of 3-tert-butyl-1H-pyrazole with formaldehyde and ammonium chloride under acidic conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the product is isolated by crystallization .

Industrial Production Methods

it is likely that similar synthetic routes are scaled up using continuous flow reactors to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

(3-tert-Butyl-1H-pyrazol-5-yl)methylamine hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Corresponding N-oxide derivatives.

Reduction: Reduced amine derivatives.

Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

(3-tert-Butyl-1H-pyrazol-5-yl)methylamine hydrochloride has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Employed in the study of enzyme mechanisms and protein interactions.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of (3-tert-butyl-1H-pyrazol-5-yl)methylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Pyrazole Family

Compound 25o : 3-tert-Butyl-1-(naphthalen-1-yl)-1H-pyrazol-5-amine

- Molecular Formula : C₁₇H₁₉N₃

- Key Features : A naphthyl group replaces the methylamine at position 1, while retaining the tert-butyl group at position 3.

- Synthesis : 82% yield via condensation of (naphthalen-1-yl)hydrazine hydrochloride .

- Properties : The bulky naphthyl group likely reduces solubility in polar solvents compared to the target compound. NMR data (δ 7.89–7.91 ppm for aromatic protons) confirms structural integrity .

Compound 25p : 1-tert-Butyl-3-(p-tolyl)-4-amine-1H-pyrazole

- Molecular Formula : C₁₄H₁₉N₃

- Key Features : A p-tolyl group at position 3 and an amine at position 4, differing in substitution pattern from the target compound.

4-(3-tert-Butyl-5-methylphenyl)-1H-pyrazol-3-amine Hydrochloride (CAS: 1177349-64-2)

Pyrazole Amine Derivatives with Varied Substituents

1-tert-Butyl-1H-pyrazol-5-amine (CAS: 442850-71-7)

- Molecular Formula : C₇H₁₃N₃

- Key Features : Lacks the methylamine group and hydrochloride salt present in the target.

- Purity : 97% .

- Utility : Serves as a precursor for further functionalization in medicinal chemistry.

1-tert-Butyl-1H-pyrazol-3-amine Hydrochloride (CAS: 1305710-82-0)

Heterocyclic Analogues with Different Ring Systems

[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]methylamine Hydrochloride (CAS: 1042505-40-7)

- Molecular Formula : C₆H₁₂ClN₃O

- Key Features : Replaces pyrazole with an oxadiazole ring.

Comparative Analysis Table

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Purity | Applications |

|---|---|---|---|---|---|---|

| (3-tert-Butyl-1H-pyrazol-5-yl)methylamine HCl | 936940-66-8 | C₉H₁₆ClN₃ | 201.45 | tert-Butyl (C3), methylamine (C5) | 95% | Biotechnology, synthesis |

| 3-tert-Butyl-1-(naphthalen-1-yl)-1H-pyrazol-5-amine | - | C₁₇H₁₉N₃ | 265.35 | Naphthyl (C1), tert-butyl (C3) | 82% yield | Pharmaceutical research |

| 4-(3-tert-Butyl-5-methylphenyl)-1H-pyrazol-3-amine HCl | 1177349-64-2 | C₁₄H₁₉N₃·HCl | 203.67 | tert-Butyl, methyl (phenyl) | >95% | Drug discovery |

| 1-tert-Butyl-1H-pyrazol-3-amine HCl | 1305710-82-0 | C₇H₁₄ClN₃ | 175.66 | tert-Butyl (C1), amine (C3) | 95% | Chemical intermediate |

| [(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]methylamine HCl | 1042505-40-7 | C₆H₁₂ClN₃O | 177.63 | Oxadiazole ring, ethyl (C3) | - | Medicinal chemistry |

Research Findings and Implications

- Solubility and Reactivity : Bulky substituents (e.g., naphthyl in 25o) reduce solubility in aqueous media, whereas methylamine in the target compound enhances hydrophilicity .

- Biological Activity : The tert-butyl group in the target compound may improve metabolic stability, while positional isomerism (e.g., 3-amine vs. 5-amine) alters interaction with biological targets .

- Synthetic Utility : The hydrochloride salt in the target compound facilitates handling and storage compared to free amines .

Biological Activity

(3-tert-butyl-1H-pyrazol-5-yl)methylamine hydrochloride is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with a tert-butyl group and a methylamine moiety, which are critical for its biological activity. The molecular formula is CHN·HCl, with a molecular weight of approximately 218.69 g/mol.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Receptor Modulation : It can interact with receptors, potentially affecting signal transduction pathways that regulate cell proliferation and apoptosis.

Biological Activities

Research has indicated several key biological activities associated with this compound:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains.

- Anticancer Potential : The compound has shown promise in inhibiting the growth of cancer cells in vitro, particularly through mechanisms involving apoptosis induction and cell cycle arrest.

- Anti-inflammatory Effects : It may modulate inflammatory pathways, providing potential therapeutic benefits in conditions characterized by chronic inflammation.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Anticancer | Induces apoptosis in cancer cell lines | |

| Anti-inflammatory | Reduces pro-inflammatory cytokine levels |

Case Studies

-

Anticancer Activity :

In a study investigating the cytotoxic effects on prostate cancer cells, this compound was found to significantly reduce cell viability at concentrations above 10 µM. This effect was associated with increased caspase-3 activity, indicating a shift towards apoptotic cell death . -

Antimicrobial Efficacy :

A series of tests conducted against Staphylococcus aureus revealed that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL, suggesting moderate antibacterial activity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (3-tert-butyl-1H-pyrazol-5-yl)methylamine hydrochloride, and how can purity be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions using tert-butyl pyrazole precursors. For example, Combi-Blocks reports a synthesis route yielding 95% purity using tert-butyl pyrazole derivatives and methylamine under acidic conditions . Optimization involves adjusting reaction time, temperature, and purification techniques (e.g., recrystallization or column chromatography). Purity verification via HPLC or NMR is critical to ensure reproducibility.

Q. What characterization techniques are essential for confirming the structure of this compound?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : To confirm the tert-butyl group (δ ~1.3 ppm in H NMR) and pyrazole ring protons (δ 6.0–7.5 ppm) .

- Mass Spectrometry (MS) : ESI-MS can verify the molecular ion peak (expected m/z ~199.7 for CHN) and fragmentation patterns .

- Elemental Analysis : To validate the empirical formula (CHNCl).

Q. How does the solubility profile of this compound influence experimental design?

- Methodological Answer : The hydrochloride salt enhances water solubility, making it suitable for aqueous reactions or biological assays. Solubility in organic solvents (e.g., DMSO, ethanol) should be tested via gradient dilution. Pre-formulation studies using surfactants or co-solvents (e.g., PEG-400) may improve stability in vitro .

Advanced Research Questions

Q. How can computational modeling predict the bioactivity of this compound?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) can simulate interactions with target proteins, such as kinases or GPCRs, by analyzing hydrogen bonding and steric compatibility with the tert-butyl group. Comparative studies with analogs (e.g., 5-propyl-1H-pyrazol-3-amine hydrochloride) highlight the role of substituents in binding affinity .

Q. What strategies resolve contradictions in reported biological activity data for pyrazole derivatives?

- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., pH, cell lines) or compound purity. A meta-analysis of existing data should standardize parameters:

- Purity Control : Use HPLC-validated batches (≥95% purity) to minimize confounding effects .

- Dose-Response Curves : Establish EC/IC values across multiple replicates.

- Structural Comparisons : Evaluate bioactivity differences using analogs (e.g., 3-amino-5-isopropyl-1H-pyrazole hydrochloride) to isolate substituent effects .

Q. How can X-ray crystallography elucidate the structural conformation of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELX software can determine bond lengths, angles, and packing motifs. Crystallization trials require slow evaporation from solvents like methanol/water. The tert-butyl group’s steric bulk may influence crystal lattice stability, necessitating cryo-cooling (100 K) for data collection.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.